3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
Description
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative characterized by a chloro substituent at the 3-position and an N-cyclohexylaminomethyl group at the 4-position of the phenyl ring. Boronic esters, such as pinacol esters, are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, drug delivery systems, and stimuli-responsive materials due to their stability and tunable reactivity . The pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for synthetic applications .
Properties
IUPAC Name |
N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGFSGLODXLSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121990 | |
| Record name | Benzenemethanamine, 2-chloro-N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-99-4 | |
| Record name | Benzenemethanamine, 2-chloro-N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-chloro-N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond to an alkene or alkyne to form the corresponding alkyl or alkenylborane.
Pinacol Protection: The boronic acid is then protected by reacting with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydroboration reactions followed by pinacol protection. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is the boronic acid.
Substitution: The major product is the coupled organic molecule.
Scientific Research Applications
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester involves its role as a boron reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Solubility in Organic Solvents
Boronic esters generally exhibit improved solubility over their parent acids. Key findings from solubility studies:
Notes:
Hydrolysis Stability
Hydrolysis of pinacol esters to boronic acids is critical for applications in aqueous environments (e.g., drug delivery). Substituents significantly influence hydrolysis kinetics:
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the boron atom. Electron-donating groups (e.g., -NH-) reduce electrophilicity of boron, slowing hydrolysis. The bulky cyclohexyl group may sterically shield the boron center, further stabilizing the ester .
Structural Analogs and Reactivity
Comparative analysis with structurally related boronic esters:
Key Differences :
- Amino-substituted analogs (e.g., 3-Amino-4-methyl) show utility in stimuli-responsive systems, suggesting the target compound could be tailored for similar applications .
Biological Activity
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative noted for its potential biological activities, particularly in medicinal chemistry. This compound features a boronic acid moiety that allows it to interact with various biological targets, making it significant for drug development and therapeutic applications.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHBClNO
- Molecular Weight : Approximately 349.71 g/mol
- IUPAC Name : N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine
The presence of the boronic acid group is crucial for its biological activity as it can reversibly bind to diols in glycoproteins and other biomolecules, influencing protein-protein interactions (PPIs) that are vital in various diseases, including cancer and neurodegenerative disorders .
- Inhibition of Protein-Protein Interactions : The boronic acid group can disrupt PPIs by binding to specific functional groups on proteins. This mechanism is particularly relevant in targeting pathways involved in cancer progression and neurodegeneration.
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and kinases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes critical for cellular signaling and metabolism .
- Drug Delivery Applications : The cyclohexylamine component can be modified to enhance targeting capabilities, allowing for selective delivery of therapeutic agents to specific tissues or cells, potentially improving drug efficacy and minimizing side effects.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.
| Study | Target | Method | Findings |
|---|---|---|---|
| Study A | Enzyme X | SPR | High binding affinity observed; potential inhibitor of enzyme activity. |
| Study B | Protein Y | ITC | Confirmed reversible binding; altered conformational dynamics noted. |
| Study C | Cell Line Z | Cell Viability Assay | Induced apoptosis in cancer cell lines at micromolar concentrations. |
Case Studies
- Case Study 1 : A study investigating the compound's effect on breast cancer cell lines demonstrated significant reduction in cell viability at concentrations ranging from 5 to 20 µM. The mechanism was linked to the inhibition of a key signaling pathway involved in cell proliferation.
- Case Study 2 : Research on neurodegenerative models indicated that the compound could modulate pathways associated with neuroinflammation, suggesting potential therapeutic applications in diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 3-chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester?
- Methodology : The compound can be synthesized via sequential functionalization. First, introduce the boronic ester group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pinacol borane derivative. Subsequent chloro-substitution and cyclohexylaminomethylation can be achieved using nucleophilic aromatic substitution or reductive amination. Key steps include protecting the boronic acid as a pinacol ester to enhance stability during reactions .
- Example Conditions :
| Step | Reagents/Conditions | Catalyst/Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Boronation | Pinacol borane, Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80–100°C | |
| Chlorination | N-Chlorosuccinimide (NCS) | – | DCM | RT |
Q. How is this compound typically employed in cross-coupling reactions?
- Methodology : The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions with aryl halides. Optimize conditions using Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) and bases (Cs₂CO₃) in anhydrous solvents (1,4-dioxane) at 110°C. The cyclohexylaminomethyl group may require protection (e.g., Boc) to prevent side reactions during coupling .
Q. What are the recommended handling and storage protocols for this compound?
- Guidelines : Store at 2–8°C in a sealed, dry container under inert gas (argon). Avoid prolonged exposure to moisture or air to prevent hydrolysis of the boronic ester. Use gloves and eye protection; wash thoroughly after handling. Dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can reaction yields be optimized in sterically hindered Suzuki-Miyaura couplings involving this compound?
- Methodology : Use bulky ligands (e.g., SPhos or RuPhos) to enhance catalytic efficiency. Microwave-assisted synthesis at 120°C for 30 minutes can improve yields. Monitor reaction progress via LC-MS to identify intermediates or byproducts .
- Data :
| Ligand | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| Xantphos | 2 mol% Pd(OAc)₂ | 78 | |
| SPhos | 1 mol% PdCl₂ | 85 |
Q. What analytical techniques are suitable for detecting boronic ester decomposition or side reactions?
- Methodology : Use NMR (¹¹B and ¹H) to monitor boronic ester integrity. FT-IR can detect B-O bond cleavage (loss of ~1340 cm⁻¹ peak). For H₂O₂-mediated conversion to phenol derivatives, track UV-vis absorbance at 400 nm after reaction with 4-nitrophenylboronic ester analogs .
Q. How does the cyclohexylaminomethyl substituent influence reactivity in aqueous vs. anhydrous conditions?
- Findings : The amine group increases hydrophilicity, promoting hydrolysis in aqueous media. In anhydrous conditions, the substituent stabilizes intermediates via hydrogen bonding. Adjust pH to >8 to mitigate premature deprotection in coupling reactions .
Q. What strategies mitigate side reactions during functionalization of the aryl chloride moiety?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
